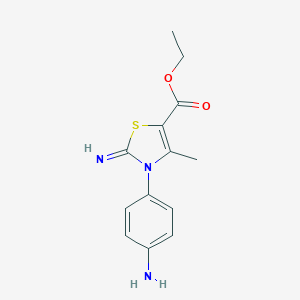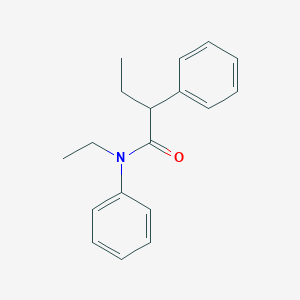
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine, also known as NTNH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has several potential scientific research applications. One of the most promising applications is in the field of organic electronics. Researchers have found that 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine can be used as a dopant in organic semiconductors, which can improve their electrical conductivity. Additionally, 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine is not fully understood, but researchers have identified several potential pathways. One potential mechanism of action is through the inhibition of enzymes involved in the biosynthesis of DNA and RNA. Another potential mechanism of action is through the inhibition of the MAP kinase signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful compound for research. Additionally, 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds. However, one limitation is that 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine is not very water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Additionally, researchers could explore the use of 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine in other applications, such as in the field of organic electronics. Finally, researchers could investigate ways to optimize the synthesis method to increase yield and purity.
Propriétés
Nom du produit |
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-nitro-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h5-6H,1-4,11H2 |
Clé InChI |
XLIJWXXMBCYZET-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C=CC(=C2C1)N)[N+](=O)[O-] |
SMILES canonique |
C1CCC2=C(C=CC(=C2C1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)


![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)

![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)

![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)

![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)